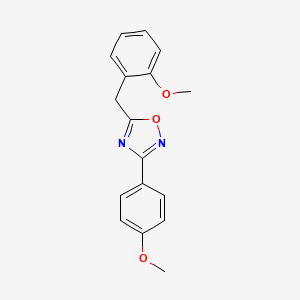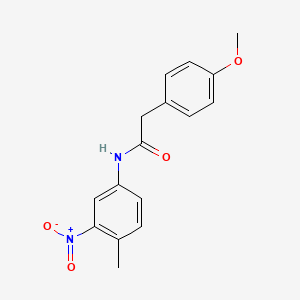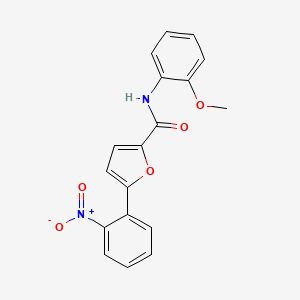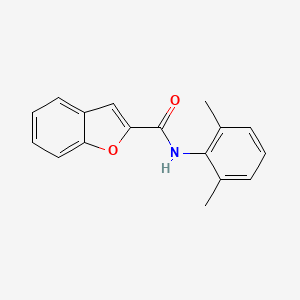![molecular formula C11H11FN2O3S B5865122 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5865122.png)
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole, also known as FMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMI is a sulfonamide derivative that possesses a unique chemical structure, making it a promising candidate for drug discovery and development.
作用机制
The mechanism of action of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound has also been found to bind to and inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to induce cell death in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy drugs. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress in cells. In microbiology, this compound has been found to have broad-spectrum antimicrobial activity against bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is its unique chemical structure, which makes it a promising candidate for drug discovery and development. This compound has also been found to have low toxicity in cells, making it a relatively safe compound to use in lab experiments. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which can be a limitation for some labs. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the research and development of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. This compound has also been investigated as a potential tool for the study of epigenetics and gene regulation. Additionally, this compound has been studied for its potential use in materials science, including the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
The synthesis of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole involves a series of chemical reactions, starting with the reaction of 4-fluoro-2-methoxyaniline with chlorosulfonic acid to form 4-fluoro-2-methoxyphenylsulfonyl chloride. This intermediate is then reacted with 2-methylimidazole to produce this compound. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学研究应用
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. This compound has also been studied for its antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, this compound has been investigated for its potential use as a building block for the synthesis of new materials.
属性
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S/c1-8-13-5-6-14(8)18(15,16)11-4-3-9(12)7-10(11)17-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEFJWPMTBFKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5865054.png)




![methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5865088.png)

![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)
![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)

